molecular formula C5H5ClN2O2S B146939 Methyl 5-amino-2-chlorothiazole-4-carboxylate CAS No. 136538-94-8

Methyl 5-amino-2-chlorothiazole-4-carboxylate

Cat. No.: B146939
CAS No.: 136538-94-8
M. Wt: 192.62 g/mol
InChI Key: DJZSROIEFSRXGJ-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chlorothiazole-4-carboxylate is a heterocyclic compound with the molecular formula C6H6ClN2O2S. It is known for its intricate structure and wide-ranging applications in various fields such as pharmaceuticals, organic synthesis, and medicinal chemistry . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-chlorothiazole-4-carboxylate typically involves the reaction of 2-chlorothiazole-4-carboxylic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-chlorothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Methyl 5-amino-2-chlorothiazole-4-carboxylate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-chlorothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

  • Methyl 2-amino-5-chlorothiazole-4-carboxylate
  • Ethyl 2-chlorothiazole-4-carboxylate
  • 2-Amino-4-chlorothiazole

Comparison: Methyl 5-amino-2-chlorothiazole-4-carboxylate is unique due to the presence of both amino and chloro groups on the thiazole ring, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(7)11-5(6)8-2/h7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZSROIEFSRXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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